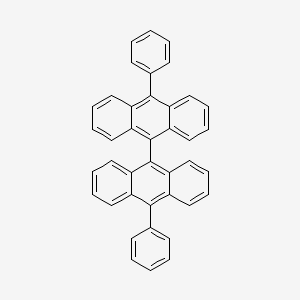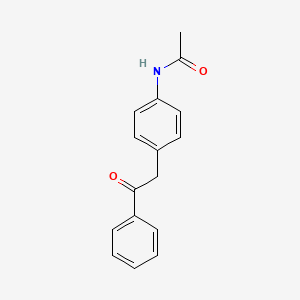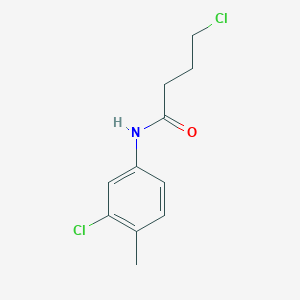
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is a polycyclic aromatic ketone known for its potential carcinogenic properties. This compound has been studied extensively due to its structural similarity to steroids and its ability to induce tumors in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- can be synthesized starting from testosterone or through a multi-stage synthesis from a correctly substituted naphthalene . The synthesis involves several steps, including the formation of intermediate compounds and the use of various reagents and catalysts to achieve the desired structure.
Industrial Production Methods
The choice of reagents and conditions can significantly impact the yield and purity of the final product .
化学反応の分析
Types of Reactions
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Reduction: Sodium and liquid ammonia are used for the reduction of specific derivatives.
Substitution: Various reagents can be employed to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- has several scientific research applications:
作用機序
The carcinogenicity of Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is primarily due to its ability to form DNA adducts. These adducts can interfere with DNA replication and repair, leading to mutations and cancer development . The compound’s structure allows it to interact with specific molecular targets and pathways involved in cell division and tumor formation .
類似化合物との比較
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is unique due to its specific structural features, such as the presence of a small electron-releasing group at C-11 and further conjugation of the phenanthrene ring system at C-17 . Similar compounds include:
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with carcinogenic properties.
11-Methoxy-17-ketone: A closely related compound with similar carcinogenic activity.
11,17-Dimethyl-16(17)-ene: A compound with strong carcinogenicity due to its conjugated double bond.
These comparisons highlight the unique structural features and reactivity of Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl-.
特性
CAS番号 |
24684-42-2 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC名 |
11-methyl-16,17-dihydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C18H14O/c1-11-10-13-7-9-16(19)18(13)15-8-6-12-4-2-3-5-14(12)17(11)15/h2-6,8,10H,7,9H2,1H3 |
InChIキー |
QIYZRJMQFLRFFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=O)CC2)C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


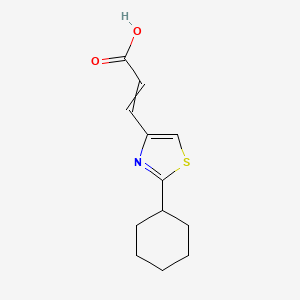
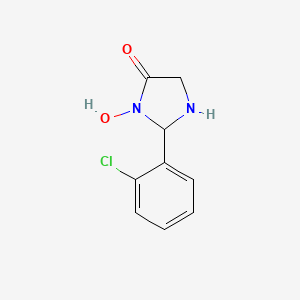
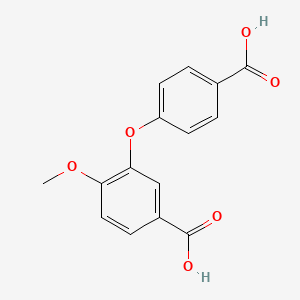
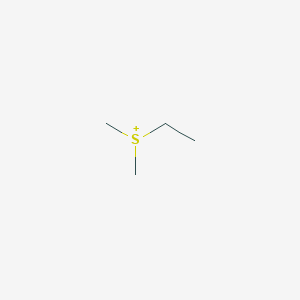

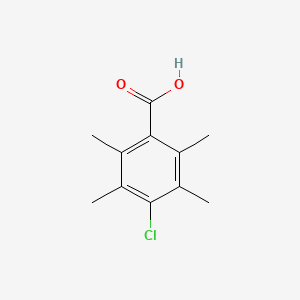

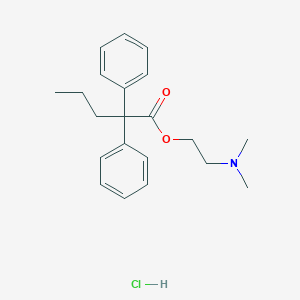
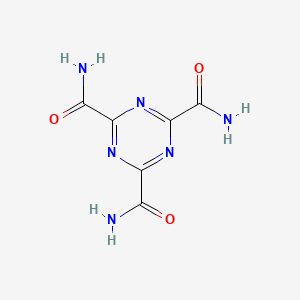
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
